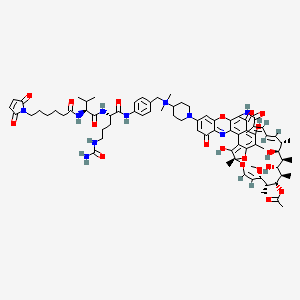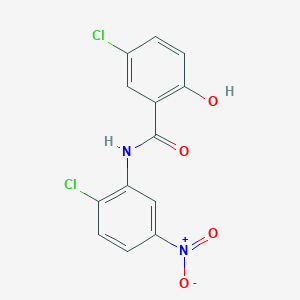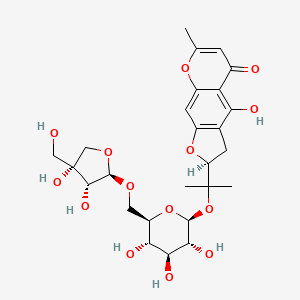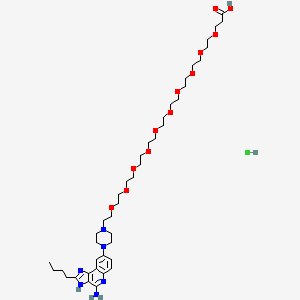
TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride): is a compound used in antibody-drug conjugates (ADCs) with potent antitumor activity. It consists of TLR7/8 agonist 4, a potent activator of TLR7/8, linked to the ADC linker hydroxy-PEG10-acid via a cleavable bond . This compound is primarily used in scientific research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG10-acid. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) derivatives . The process involves multiple steps of mixing, clarification, and addition of reagents to achieve the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications .
Biology: In biology, this compound is used to study the activation of TLR7/8 receptors, which play a crucial role in the immune response. It helps in understanding the signaling pathways involved in immune activation .
Medicine: In medicine, TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its potent antitumor activity makes it a valuable component in cancer treatment .
Industry: In the pharmaceutical industry, this compound is used in the production of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells .
Mechanism of Action
The mechanism of action of TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) involves the activation of TLR7/8 receptors. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. Upon activation, they trigger a signaling cascade that leads to the production of cytokines and other immune responses . The compound’s antitumor activity is attributed to its ability to stimulate the immune system to target and destroy cancer cells.
Comparison with Similar Compounds
TLR7/8 agonist 4 hydroxy-PEG10-acid: Similar in structure but without the hydrochloride component.
TLR7/8 agonist 4: The base compound without the PEG10-acid linker.
Hydroxy-PEG10-acid: The linker component without the TLR7/8 agonist.
Uniqueness: TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is unique due to its combination of TLR7/8 agonist 4 and hydroxy-PEG10-acid, linked via a cleavable bond. This structure allows for targeted delivery and controlled release of the active compound, enhancing its therapeutic efficacy .
Properties
Molecular Formula |
C41H69ClN6O12 |
|---|---|
Molecular Weight |
873.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C41H68N6O12.ClH/c1-2-3-4-37-44-39-35-33-34(5-6-36(35)43-41(42)40(39)45-37)47-10-8-46(9-11-47)12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-7-38(48)49;/h5-6,33H,2-4,7-32H2,1H3,(H2,42,43)(H,44,45)(H,48,49);1H |
InChI Key |
RHUQVUPVVQMMIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



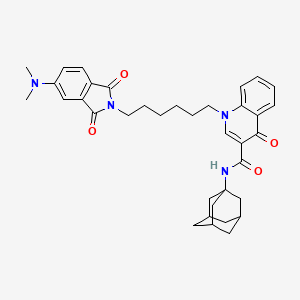
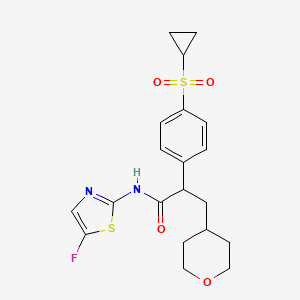
![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B11932292.png)
![(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)
![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)
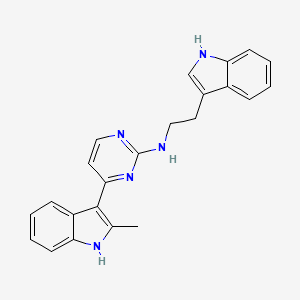

![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)
![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)
